molecular formula C17H24N2O4 B12054266 (3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

(3R,4S)-1-Benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No.: B12054266
M. Wt: 320.4 g/mol
InChI Key: XQJFVIAIJBWDBL-ZIAGYGMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods while ensuring purity and yield are maintained .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid: Similar structure but different stereochemistry.

    1-Benzyl-4-amino-pyrrolidine-3-carboxylic acid: Lacks the Boc protection group.

    1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-2-carboxylic acid: Different position of the carboxylic acid group.

Uniqueness

trans-racemic-1-Benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both benzyl and Boc protection groups. These features make it a valuable building block for synthesizing complex molecules and studying stereochemical effects in chemical reactions.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-,14-/m1/s1

InChI Key

XQJFVIAIJBWDBL-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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